5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a dimethylphenyl group, and a triazinane-2-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the dimethylphenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclohexene, ethyl bromide, and 2,5-dimethylphenylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a corresponding alkane or amine.
Scientific Research Applications
5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar cyclohexene structures.
Dimethylphenyl derivatives: Compounds containing the dimethylphenyl group.
Triazinane-2-thione derivatives: Compounds with the triazinane-2-thione moiety.
Uniqueness
5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
799785-46-9 |
---|---|
Molecular Formula |
C19H27N3S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H27N3S/c1-15-8-9-16(2)18(12-15)22-14-21(13-20-19(22)23)11-10-17-6-4-3-5-7-17/h6,8-9,12H,3-5,7,10-11,13-14H2,1-2H3,(H,20,23) |
InChI Key |
HHMQCIUDGARMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CN(CNC2=S)CCC3=CCCCC3 |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.